molecular formula C13H16O4 B1194929 3-Dimethylallyl-4-hydroxymandelic acid

3-Dimethylallyl-4-hydroxymandelic acid

Cat. No. B1194929
M. Wt: 236.26 g/mol
InChI Key: VBHJEUYYPUPECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-dimethylallyl-4-hydroxymandelic acid is a 2-hydroxy monocarboxylic acid that is mandelic acid carrying dimethylallyl and hydroxy substituents at positions 3 and 4 respectively. It is a 2-hydroxy monocarboxylic acid and a member of phenols. It derives from a mandelic acid. It is a conjugate acid of a 3-dimethylallyl-4-hydroxymandelate.
2-Hydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]acetic acid, also known as 4-hydroxy-3-prenylmandelic acid or 3-dimethylallyl-4-hydroxymandelate, belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. 2-Hydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]acetic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]acetic acid can be biosynthesized from mandelic acid.

Scientific Research Applications

Biotechnological Production and Environmental Sustainability

  • Biotechnological Production from Renewable Resources: A study by Fei-Fei et al. (2016) highlights the engineering of Escherichia coli for producing 4-hydroxymandelic acid (4-HMA), a key compound related to 3-dimethylallyl-4-hydroxymandelic acid. This research emphasizes the potential of microbial cell factories for environmentally friendly and sustainable production of 4-HMA from lignocellulosic biomass (Fei-Fei et al., 2016).

Pharmaceutical and Antibiotic Biosynthesis

  • Prenyltransferase in Clorobiocin Biosynthesis: Research by Pojer et al. (2003) identified a prenyltransferase enzyme involved in clorobiocin biosynthesis, an antibiotic. This enzyme plays a critical role in the formation of a structural moiety related to 3-dimethylallyl-4-hydroxymandelic acid (Pojer et al., 2003).

Novel Biocatalysis and Chemical Synthesis

  • In Vivo Cascade Catalysis for Mandelic Acids: Youn, Albermann, and Sprenger (2020) demonstrated the use of E. coli cells expressing hydroxymandelate synthase for the biotransformation of aromatic amino acids to mandelic acids, showcasing innovative biocatalytic approaches related to 3-dimethylallyl-4-hydroxymandelic acid (Youn, Albermann & Sprenger, 2020).

Industrial Applications and Novel Polymers

  • Polymerization Studies and Applications: Nan et al. (2017) conducted polymerization studies with 4-hydroxymandelic acid, a compound closely related to 3-dimethylallyl-4-hydroxymandelic acid, leading to the discovery of a novel type of highly functionalized polymers with potential industrial applications (Nan et al., 2017).

Innovative Biosensors and Biotechnology

  • Development of Biosensors for HMA: A study by Liang et al. (2021) on the directed evolution of the PobR transcription factor aimed to develop biosensors for 4-hydroxymandelic acid. This research indicates the potential for creating novel biosensors for compounds related to 3-dimethylallyl-4-hydroxymandelic acid (Liang et al., 2021).

properties

Product Name

3-Dimethylallyl-4-hydroxymandelic acid

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]acetic acid

InChI

InChI=1S/C13H16O4/c1-8(2)3-4-9-7-10(5-6-11(9)14)12(15)13(16)17/h3,5-7,12,14-15H,4H2,1-2H3,(H,16,17)

InChI Key

VBHJEUYYPUPECH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(C(=O)O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Dimethylallyl-4-hydroxymandelic acid
Reactant of Route 2
Reactant of Route 2
3-Dimethylallyl-4-hydroxymandelic acid
Reactant of Route 3
Reactant of Route 3
3-Dimethylallyl-4-hydroxymandelic acid
Reactant of Route 4
Reactant of Route 4
3-Dimethylallyl-4-hydroxymandelic acid
Reactant of Route 5
Reactant of Route 5
3-Dimethylallyl-4-hydroxymandelic acid
Reactant of Route 6
3-Dimethylallyl-4-hydroxymandelic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.